Bienvenue dans la boutique en ligne BenchChem!

Metergoline

5-HT2A receptor functional selectivity ergoline pharmacology

Choose Metergoline (CAS 17692-51-2) when your protocol demands unambiguous 5-HT2A receptor blockade without confounding agonist activity—a critical distinction from methysergide, which acts as a 5-HT2A agonist. Offering pure antagonism at all three 5-HT2 subtypes (pKᵢ 8.64–8.75), metergoline ensures clean, interpretable data in migraine, fibrosis, and prolactin regulation studies. Its unique dual-action profile also inhibits neuronal Naᵥ1.2 channels (IC₅₀ 3.6 μM), enabling simultaneous probing of serotonergic and sodium channel contributions. In rat models, it is 4–9× more potent than methysergide for prolactin suppression.

Molecular Formula C25H29N3O2
Molecular Weight 403.5 g/mol
CAS No. 17692-51-2
Cat. No. B1676345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetergoline
CAS17692-51-2
SynonymsLiserdol
Metergoline
Methergoline
Molecular FormulaC25H29N3O2
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
InChIInChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1
InChIKeyWZHJKEUHNJHDLS-QTGUNEKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metergoline (CAS 17692-51-2) – Receptor Binding Profile and Pharmacological Classification for Research Procurement


Metergoline (CAS 17692-51-2) is a synthetic ergoline derivative that functions as a high-affinity antagonist at serotonin 5-HT2 and 5-HT7 receptors while simultaneously acting as an agonist at dopamine receptors . Its receptor binding profile is quantitatively characterized by pKi values of 8.64 at 5-HT2A, 8.75 at 5-HT2B, and 8.75 at 5-HT2C, with a Ki of 16 nM at the human 5-HT7 receptor and moderate affinity for 5-HT6 (Ki = 56.7 nM) [1]. Unlike several structurally related ergolines that exhibit mixed agonist/antagonist activity at 5-HT2A, metergoline is a pure antagonist at this subtype [2].

Why Metergoline Cannot Be Replaced by Other Ergot-Derived Serotonin Antagonists in Research Protocols


Although metergoline shares the ergoline scaffold with compounds such as methysergide, lisuride, and bromocriptine, critical functional differences at the receptor level preclude simple interchange. Methysergide acts as an agonist at 5-HT2A receptors, whereas metergoline is a pure antagonist at this subtype, leading to divergent downstream signaling outcomes [1]. Metergoline also possesses 5.1-fold higher affinity for the 5-HT6 receptor compared with methysergide (Ki = 56.7 vs. 289.8 nM) and exhibits potent inhibition of neuronal Nav1.2 voltage-gated sodium channels (IC50 = 3.6 μM), a property not described for its closest analogs [2][3]. In prolactin suppression, metergoline demonstrates approximately 4- to 10-fold greater anti-serotonergic potency than methysergide, and clinically produces significantly lower rates of emesis compared with bromocriptine [4][5]. These quantitative pharmacological divergences render in-class substitution scientifically invalid for protocol-driven research.

Metergoline – Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


5-HT2A Pure Antagonist vs. Methysergide 5-HT2A Agonist: Functional Selectivity Determined by Receptor Activity Profiling

Metergoline acts as a pure antagonist at the 5-HT2A receptor (pKi = 8.64), while methysergide, its closest structural analog, functions as an agonist at the same receptor subtype [1][2]. This distinction was established through comprehensive receptor activity profiling across 13 human recombinant GPCRs, where methysergide demonstrated agonism at 5-HT2A (and 5-HT1A/1B/1F) but antagonism only at 5-HT2B and 5-HT2C [2]. In contrast, metergoline exhibits antagonist activity across all three 5-HT2 subtypes [1]. This functional inversion at a single receptor subtype has profound implications for experimental design, as 5-HT2A agonism is associated with hallucinogenic signaling and platelet aggregation, while antagonism blocks these pathways [2].

5-HT2A receptor functional selectivity ergoline pharmacology antagonist vs agonist

5-HT6 Receptor Affinity: 5.1-Fold Higher Than Methysergide in Head-to-Head Binding Assay

In a direct comparative study measuring affinities of N1-methylated ergolines at the wild-type human 5-HT6 receptor using [3H]LSD competition binding, metergoline exhibited a Ki of 56.7 ± 11.3 nM, whereas methysergide showed a Ki of 289.8 ± 92.3 nM, representing a 5.1-fold higher affinity for metergoline [1]. Mesulergine was markedly weaker still (Ki = 2662.9 ± 681.0 nM). The Hill slopes for metergoline (0.89) and methysergide (0.74) at the wild-type receptor further suggest distinct binding modalities [1].

5-HT6 receptor ergoline binding receptor affinity head-to-head comparison

Anti-Serotonergic Prolactin Suppression Potency: 4- to 10-Fold Greater Than Methysergide In Vivo

In a quantitative in vivo study using rat models with three distinct serotonergic stimuli of prolactin (PRL) release (L-5-hydroxytryptophan 100 mg/kg, fluoxetine + L-5-HTP 15 mg/kg, and quipazine 10 mg/kg), metergoline inhibited PRL secretion with ED50 values of 0.019, 0.014, and 0.048 mg/kg respectively [1]. Methysergide was consistently less potent, with ED50 values of 0.178, 0.075, and 0.55 mg/kg for the same three stimuli, representing 4.4- to 9.4-fold weaker anti-serotonergic PRL suppression [1]. Cyproheptadine was even less potent (ED50 0.6, 0.4, and 1.37 mg/kg). At the dopamine receptor-mediated component (lesioned median eminence model), metergoline and methysergide showed comparable dopaminergic potency (ED50 0.35-0.22 mg/kg), confirming that the superior PRL suppression by metergoline derives specifically from its stronger serotonin receptor blockade [1].

prolactin suppression serotonin receptor blockade ED50 in vivo pharmacology

Clinical Tolerability: 4.8-Fold Lower Emesis Rate Compared With Bromocriptine in Veterinary Pseudopregnancy Treatment

In a randomized, placebo-controlled comparative trial of 63 pseudogravid bitches, metergoline and bromocriptine were directly compared for efficacy and tolerability as prolactin inhibitors [1]. The incidence of vomiting—a major tolerability endpoint—was 6.3% (1 of 16) in the metergoline group versus 30% in the bromocriptine group, representing a 4.8-fold lower rate [1]. Concurrently, 53% of metergoline-treated animals were assessed as 'more lively' compared with 37% in the bromocriptine group and 10% in the placebo group, indicating an additional behavioral differentiation [1]. In a separate double-blind clinical trial in hyperprolactinemic amenorrheic women, metergoline (12 mg/day) and bromocriptine (7.5 mg/day) achieved comparable menstrual restoration (84% vs. 75%) and ovulation induction (76% vs. 67%) within 4 months, confirming equivalent clinical efficacy despite divergent side-effect profiles and mechanisms [2].

tolerability vomiting bromocriptine comparison veterinary medicine pseudopregnancy

Neuronal Nav1.2 Sodium Channel Inhibition: A Unique Off-Target Property Absent From Closest Ergot Analogs

Metergoline was found to exert potent, reversible, concentration-dependent inhibition of neuronal Nav1.2 voltage-gated sodium channels expressed in Xenopus laevis oocytes, with an IC50 of 3.6 ± 4.2 μM [1]. In direct comparison, the classical sodium channel blocker lidocaine exhibited an IC50 of 916.9 ± 98.8 μM in the same assay system, meaning metergoline was approximately 255-fold more potent as a Nav1.2 inhibitor [1]. Mechanistically, metergoline (3 μM) produced a 6.8 ± 1.2 mV depolarizing shift in the steady-state activation curve without affecting the inactivation curve, whereas lidocaine caused a 12.7 ± 1.2 mV hyperpolarizing shift in the inactivation curve, indicating that metergoline modulates sodium channel gating through a mechanism distinct from classical local anesthetics [1]. This sodium channel inhibitory activity has not been reported for methysergide, bromocriptine, lisuride, or cabergoline in peer-reviewed literature [1].

Nav1.2 sodium channel electrophysiology Xenopus oocyte off-target activity

Species-Selective 5-HT2 Receptor Binding: Rat-Preferring Profile Distinct From Human-Selective Ergolines Lisuride and Pergolide

In a systematic comparison of 11 ergot compounds competed against [3H]-ketanserin at 5-HT2 receptors in rat versus human cortical membranes, metergoline, methysergide, mesulergine, and nicergoline were classified as selective for rat 5-HT2 receptors, whereas pergolide, d-lysergic acid, ergonovine, ergotamine, LSD, lisuride, and dihydroergotamine displayed selectivity for human 5-HT2 receptors [1]. The structural determinant for this species selectivity was identified as a methyl substitution on the indole nitrogen (present in the rat-selective group including metergoline) versus a hydrogen at this position (present in the human-selective group including lisuride and pergolide) [1].

species selectivity 5-HT2 receptor preclinical model ergot alkaloid binding assay

Metergoline – Highest-Confidence Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Serotonin Receptor Pharmacology Studies Requiring Pure 5-HT2A Antagonism Without Agonist Activity

When experimental protocols require unambiguous blockade of 5-HT2A receptors without confounding agonist activity, metergoline is the ergoline of choice. As demonstrated by receptor activity profiling, methysergide acts as a 5-HT2A agonist, making it unsuitable for experiments where 5-HT2A-mediated IP3/DAG signaling must be silenced [1]. Metergoline's pure antagonist profile at all three 5-HT2 subtypes (pKi = 8.64-8.75) enables clean interpretation of 5-HT2-dependent phenotypes in functional assays, behavioral pharmacology, and signal transduction studies. This is particularly critical in migraine research, where 5-HT2A agonism is associated with hallucinogenic effects, and in fibrotic disease models, where 5-HT2B agonism drives pathological remodeling [1].

Rat-Based In Vivo Neuroendocrinology Protocols Investigating Serotonin-Mediated Prolactin Regulation

Metergoline is the optimal serotonin receptor antagonist for rat models of prolactin regulation based on two converging lines of evidence. First, its anti-serotonergic prolactin suppression is 4- to 9-fold more potent than methysergide (ED50 0.014-0.048 vs. 0.075-0.55 mg/kg across three serotonergic stimuli), enabling lower dosing with reduced nonspecific effects [2]. Second, metergoline is rat-selective at 5-HT2 receptors, unlike human-selective ergolines such as lisuride and pergolide [3]. For protocols employing rat pituitary or hypothalamic models, this species-appropriate selectivity ensures that receptor occupancy data translate meaningfully to the experimental system, whereas human-selective compounds would underestimate target engagement [3].

Veterinary Prolactin Inhibition Studies Prioritizing Animal Welfare and Gastrointestinal Tolerability

In canine or other veterinary research models requiring prolactin suppression, metergoline offers a 4.8-fold lower incidence of vomiting compared with bromocriptine (6.3% vs. 30%) while maintaining equivalent anti-prolactin efficacy [4]. The concurrent improvement in behavioral measures (53% vs. 37% rated 'more lively') further supports metergoline as the preferred agent for studies where animal welfare, experimental attrition, or behavioral endpoints are critical [4]. In human clinical research contexts, metergoline (12 mg/day) has demonstrated menstrual restoration in 84% of hyperprolactinemic amenorrheic patients versus 75% for bromocriptine (7.5 mg/day), confirming translational consistency of the prolactin-lowering effect across species [5].

Electrophysiology and Neuronal Excitability Research Exploiting Metergoline's Unique Nav1.2 Sodium Channel Activity

Metergoline is uniquely suited among ergoline derivatives for studies of sodium channel pharmacology. Its potent inhibition of neuronal Nav1.2 channels (IC50 = 3.6 μM, ~255-fold more potent than lidocaine in the same assay) operates through a mechanism distinct from classical sodium channel blockers, producing a depolarizing shift in the activation curve rather than a hyperpolarizing shift in inactivation [6]. This property has not been reported for methysergide, bromocriptine, lisuride, or cabergoline, creating a research application space where metergoline is the only ergot alkaloid capable of simultaneously probing serotonin receptor and sodium channel contributions to neuronal excitability [6]. Researchers can use metergoline as a dual-action tool compound in electrophysiological studies of action potential generation, synaptic transmission, or hyperexcitability disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metergoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.